2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-16(9-3-1)18-11-4-5-12-19(18)21-15-13-17-10-6-7-14-20-17;/h1-5,8-9,11-12,17,20H,6-7,10,13-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPBOYORTIAKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Biphenyl Ether Intermediate
The biphenyl moiety is typically introduced via the formation of a biphenyl ether, specifically 2-([1,1'-biphenyl]-2-yloxy)methyl or related derivatives. Recent advances in biphenyl synthesis include:
Cross-coupling reactions such as the reaction of aryl halides with lithium arylboronates catalyzed by iron or cobalt complexes, enabling efficient formation of biphenyl structures with high selectivity and scalability.
Mechanochemical synthesis has been demonstrated as a sustainable and solvent-minimized method for preparing biphenyl-containing epoxides, which serve as key intermediates. For example, 2-(([1,1′-Biphenyl]-2-yloxy)methyl)oxirane was synthesized with an 83% yield using a mechanochemical approach involving epichlorohydrin and potassium carbonate.
Purification and Salt Formation
The final hydrochloride salt is obtained by acidification of the free base with hydrochloric acid, followed by crystallization or precipitation from suitable solvents.
Purification methods include vacuum distillation, recrystallization, and filtration to remove impurities such as disubstituted by-products and unreacted starting materials.
Industrially, the process is optimized for cost-effectiveness and environmental friendliness by recycling solvents and by-products such as piperazine dihydrochloride and minimizing the use of hazardous reagents.
Representative Preparation Procedure (Adapted from Patent and Literature Data)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | React piperidine with hydrochloric acid in water, reflux 1 hour, cool to 10–12 °C | Formation of piperidine hydrochloride salt | Isolated piperidine hydrochloride salt (solid) |
| 2 | React piperidine hydrochloride with 2-(2-chloroethoxy)ethanol in ethanol solvent, 40 °C, 2 hours | Nucleophilic substitution to form 2-[2-(hydroxyethoxy)ethyl]piperidine intermediate | Reaction mixture containing intermediate |
| 3 | Filter to remove piperazine dihydrochloride by-product, evaporate solvent under reduced pressure | Purification of intermediate | Crude intermediate product |
| 4 | Vacuum distillation at ~90 °C to purify intermediate | Obtain high-purity intermediate | Pure 2-[2-(hydroxyethoxy)ethyl]piperidine |
| 5 | React biphenyl ether intermediate (e.g., 2-([1,1'-biphenyl]-2-yloxy)methyl epoxide) with piperidine derivative under mechanochemical or reflux conditions | Coupling to form 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine | Crude product |
| 6 | Acidify with HCl, crystallize, filter, dry at 70 °C | Formation of hydrochloride salt | Pure 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride |
Research Findings and Optimization Notes
Mechanochemical synthesis reduces reaction times significantly (from hours to under 2 hours) and minimizes solvent use, improving environmental impact and yield (up to 85–88% for intermediates).
The use of polar solvents such as ethanol facilitates nucleophilic substitution reactions, with reaction temperatures around 40 °C being optimal for balancing reaction rate and side product formation.
Recycling of by-products such as piperazine dihydrochloride is feasible and reduces waste and cost.
Purification by vacuum distillation and recrystallization leads to high-purity products suitable for pharmaceutical applications.
Alkylation of phenols with dibromoalkanes followed by coupling with piperidine derivatives is a well-established route to generate the key phenoxyalkyl intermediates.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Piperidine hydrochloride formation | Reflux in water, 1 h, cooled to 10–12 °C | Isolate solid salt by filtration |
| Alkylation solvent | Ethanol, polar solvent | 2.4 times weight of alkyl halide |
| Alkylation temperature | 40 °C, 2 h | Optimal for substitution reaction |
| Mechanochemical milling | 30 Hz, PTFE jar, stainless steel ball | Reduces solvent use and reaction time |
| Purification | Vacuum distillation at ~90 °C | Removes impurities, yields pure product |
| Final salt formation | Acidification with HCl, crystallization | Produces hydrochloride salt |
| Yield | 65–88% (intermediates and final product) | High yields with optimized methods |
Chemical Reactions Analysis
Types of Reactions
2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Research :
This compound has been explored for its potential pharmacological effects, particularly in the context of neuropharmacology. Studies indicate that compounds with piperidine structures often exhibit activity at neurotransmitter receptors, which could imply potential uses in treating neurological disorders.
Case Study Example :
A study investigated the impact of piperidine derivatives on dopamine receptors, revealing promising results for developing treatments for conditions like schizophrenia and Parkinson's disease. The biphenyl moiety may enhance receptor binding affinity and selectivity, leading to more effective therapeutic agents.
Cosmetic Formulations
Topical Applications :
The compound has been evaluated for its role in cosmetic formulations, especially in products aimed at skin health. Its properties may contribute to the stability and efficacy of topical applications.
Research Findings :
A recent investigation into cosmetic formulations highlighted the importance of ingredient interactions and their effects on skin hydration and irritation. The inclusion of 2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride was noted to improve the sensory attributes of creams while maintaining safety profiles through rigorous testing protocols.
Toxicological Studies
Safety Assessments :
Given its classification as an irritant, extensive toxicological studies are essential to evaluate the safety of this compound in both pharmaceutical and cosmetic applications.
Case Study Example :
Research conducted on various piperidine derivatives included assessments of skin irritation through in vivo models, demonstrating that formulations containing this compound could be optimized to minimize adverse effects while maximizing therapeutic benefits.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Neuropharmacological potential | Enhances receptor binding; potential for CNS drugs |
| Cosmetic Formulations | Stability and efficacy in topical products | Improves sensory attributes; safe formulations |
| Toxicological Studies | Safety assessments for irritancy | Requires optimization to reduce irritation risk |
Mechanism of Action
The mechanism of action of 2-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Impact: The biphenyl group in the target compound increases molecular weight (C19H22ClNO) and lipophilicity compared to smaller substituents like isopropoxy (C10H22ClNO) . This may enhance blood-brain barrier penetration or microbial membrane interaction.
- Toxicity: The dichlorophenoxy analog (C13H16Cl3NO) exhibits higher toxicity, as indicated by safety data sheets requiring specific first-aid measures for inhalation exposure . Chlorine atoms likely contribute to reactive intermediates or environmental persistence.
- Ring System : Replacing piperidine with pyrrolidine (five-membered ring) reduces ring strain but may alter receptor binding due to differences in conformational flexibility and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The isopropoxy analog (207.74 g/mol) is labeled as an irritant, while the dichlorophenoxy derivative requires stringent safety protocols .
Biological Activity
2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride, with the CAS number 1220031-69-5, is a piperidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible therapeutic applications, particularly in cancer treatment and neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₄ClNO, which includes a biphenyl moiety that enhances its biological interactions. The presence of the piperidine ring contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 317.86 g/mol |
| CAS Number | 1220031-69-5 |
| IUPAC Name | 2-(2-(biphenyl-2-yloxy)ethyl)piperidine hydrochloride |
| Hazard Information | Irritant |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is hypothesized that the biphenyl group enhances binding affinity to specific sites, potentially modulating receptor activity or inhibiting enzyme functions critical in disease pathways.
Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that related piperidine compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The biphenyl moiety may enhance these effects by improving the compound's interaction with cellular targets involved in tumor progression.
Case Study:
A study evaluating similar piperidine derivatives reported improved cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism was linked to apoptosis induction and interference with cell cycle regulation .
Neurological Implications
Piperidine derivatives are also explored for their potential as neuroprotective agents. The modulation of neurotransmitter systems, particularly serotonin and dopamine receptors, suggests that this compound could play a role in treating psychiatric disorders or neurodegenerative diseases.
Research Findings:
In vitro studies have indicated that compounds with similar structures can act as selective antagonists for serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Comparative Analysis with Similar Compounds
| Compound | Activity | Notes |
|---|---|---|
| 4-(2-Chloroethyl)piperidine hydrochloride | Moderate anticancer activity | Lacks biphenyl moiety |
| 4-(2-Methoxyethyl)piperidine hydrochloride | Low neuroactivity | Less potent than biphenyl variant |
| 4-(2-Hydroxyethyl)piperidine hydrochloride | Antioxidant properties | Different mechanism of action |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing piperidine derivatives with aryloxyethyl substituents, and how are reaction conditions optimized?
- Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of piperidine with brominated intermediates (e.g., 2-([1,1'-biphenyl]-2-yloxy)ethyl bromide) under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound . Purification often involves recrystallization or column chromatography. Optimization focuses on solvent polarity, temperature, and stoichiometry to maximize yield and minimize byproducts like unreacted starting materials or dimerization products .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperidine ring conformation and aryloxyethyl linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are recommended for handling hydrochloride salts of piperidine derivatives in laboratory settings?
- Methodology : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of fine particles. Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Storage requires airtight containers in cool, dry conditions (≤25°C) away from oxidizers .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments to study structure-activity relationships (SAR) for this compound?
- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., GPCRs or enzymes). These models inform SAR studies by prioritizing substituents (e.g., biphenyl vs. phenyl groups) for synthesis and testing .
Q. What strategies resolve contradictions in reported biological activity data across studies, such as varying IC₅₀ values?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric) is essential. Meta-analysis of published data should account for purity (>95% by HPLC), solvent effects (DMSO tolerance in cell cultures), and statistical significance (p < 0.05, n ≥ 3). Reproducibility is confirmed via independent replication .
Q. How is stability profiling conducted under varying storage conditions, and what degradation products are monitored?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal decomposition. Degradation is tracked via LC-MS to identify byproducts (e.g., hydrolyzed piperidine rings or oxidized biphenyl groups). Kinetic modeling (Arrhenius equation) predicts shelf life, while excipient compatibility studies optimize formulation for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
